REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:12]=[C:9]([O:10][CH3:11])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[NH2:14][CH2:15][CH2:16][SH:17].Cl.C([O-])(=O)C.[Na+]>O.C(O)C>[CH3:11][O:10][C:9]1[CH:12]=[C:2]([CH:1]2[NH:14][CH2:15][CH2:16][S:17]2)[CH:3]=[C:4]([O:5][CH3:6])[C:7]=1[OH:8] |f:3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCS
|
Name
|
|
Quantity
|
93.2 mg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The produced precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water and methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC(=C1)C1SCCN1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |